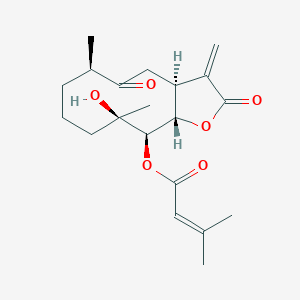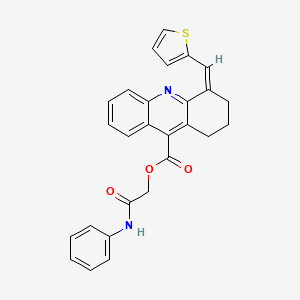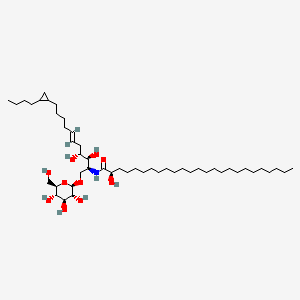![molecular formula C26H29FN6 B1256657 1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine](/img/structure/B1256657.png)
1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine is a ring assembly and a member of pyrazoles.
Applications De Recherche Scientifique
Synthesis and Antibacterial Applications
- Synthesis Techniques : The compound has been synthesized in various studies, with a focus on creating amide derivatives of quinolone, which show significant antibacterial activity against both gram-positive and gram-negative bacteria as well as fungi. These derivatives include variations at the C-3 and C-7 positions of quinolone, incorporating elements like imidazole and piperazine (Patel, Patel, & Chauhan, 2007).
- Antibacterial and Antifungal Properties : Compounds synthesized using elements similar to 1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine have shown potent antibacterial and antifungal activities. For instance, piperazine derivatives with azole incorporation have demonstrated significant efficacy against various bacterial and fungal strains (Gan, Fang, & Zhou, 2010).
Chemical Structure and Molecular Analysis
- Molecular Structure Analysis : Detailed analysis of the molecular structure of compounds similar to this chemical has been conducted using X-ray analysis. Such studies reveal insights into the molecular conformation, dihedral angles, and hydrogen bonding patterns, which are crucial for understanding the chemical's behavior and potential applications (Oezbey, Kendi, Göker, & Tunçbilek, 1998).
Synthesis of Related Compounds
- Novel Derivative Synthesis : Research includes the synthesis of novel derivatives with potential antitumor activity. For example, pyrimidinyl pyrazole derivatives with phenylpiperazinyl groups have been synthesized and evaluated for their cytotoxic activity against tumor cell lines, demonstrating significant antitumor potential (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Pharmaceutical Applications
- Potential in Drug Development : Compounds structurally similar to 1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine have been studied for their potential in drug development, particularly in targeting specific receptors in neurological and psychological disorders (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Radiochemistry Applications
- Imaging and Radiochemistry : The synthesis of compounds containing elements of the chemical for imaging dopamine receptors has been explored, particularly using radiochemical methods. This implies potential applications in neuroimaging and diagnostic techniques (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).
Propriétés
Nom du produit |
1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine |
|---|---|
Formule moléculaire |
C26H29FN6 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
1-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-[(1-methylimidazol-2-yl)methyl]piperazine |
InChI |
InChI=1S/C26H29FN6/c1-20-3-9-24(10-4-20)33-18-22(26(29-33)21-5-7-23(27)8-6-21)17-31-13-15-32(16-14-31)19-25-28-11-12-30(25)2/h3-12,18H,13-17,19H2,1-2H3 |
Clé InChI |
NKVFJSGYMQEBRF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN4CCN(CC4)CC5=NC=CN5C |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN4CCN(CC4)CC5=NC=CN5C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



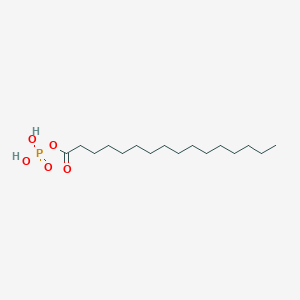
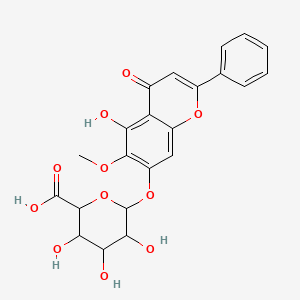
![1-[3,3-Dimethyl-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1256581.png)
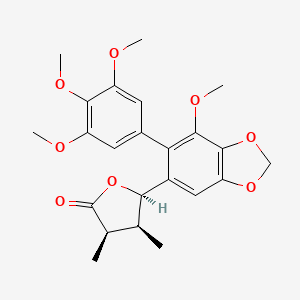



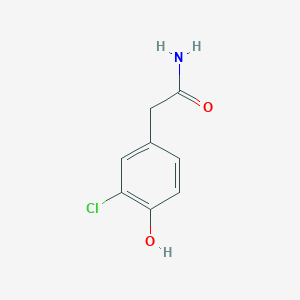
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1256589.png)
